Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate

Beschreibung

Systematic Nomenclature and Structural Identification

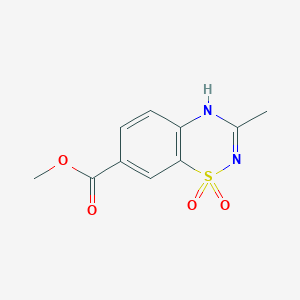

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate (CAS: 1197707-54-2) is a heterocyclic compound belonging to the benzothiadiazine class. Its systematic IUPAC name reflects its structural complexity:

- Core structure : A benzothiadiazine system (a benzene ring fused to a 1,2,4-thiadiazine ring).

- Substituents :

- A methyl group (-CH₃) at position 3.

- Two sulfonyl oxygen atoms (=O) at positions 1 and 1 (denoted as 1,1-dioxo).

- A carboxylate ester (-COOCH₃) at position 7.

The molecular formula is C₁₀H₁₀N₂O₄S , with a molecular weight of 254.26 g/mol . Key spectral identifiers include:

- SMILES : COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N=C(N2)C.

- InChI : InChI=1S/C10H10N2O4S/c1-5-11-8-4-6(10(13)14-2)3-7(8)17(15,16)12-5/h3-5H,1-2H3,(H,11,12).

The compound’s X-ray crystallography data (if available) would confirm its planar benzothiadiazine core and substituent orientations, though such details are not explicitly provided in the literature.

Historical Context of Benzothiadiazine Derivatives in Medicinal Chemistry

Benzothiadiazines emerged in the mid-20th century as a pharmacologically significant scaffold. Early derivatives like chlorothiazide (introduced in 1958) revolutionized hypertension and edema treatment by inhibiting renal sodium reabsorption. Key milestones include:

Table 1: Evolution of Benzothiadiazine Derivatives

The shift toward carboxylate-functionalized benzothiadiazines (e.g., the subject compound) reflects modern medicinal chemistry’s focus on:

- Bioisosteric replacement : Substituting traditional sulfonamide groups with ester moieties to modulate solubility and bioavailability.

- Structure-activity relationship (SAR) studies : Exploring substituent effects on target binding, as seen in antihypertensive and antimicrobial applications.

For instance, the introduction of a methyl group at position 3 and a carboxylate ester at position 7 in this compound likely aims to balance electronic effects and steric bulk, optimizing interactions with biological targets.

Eigenschaften

IUPAC Name |

methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTJOBKBXROCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acylation and Cyclization Approach (Patent US2910474A)

- Starting Materials : 4-chloro-2-(N-methylsulfamyl)-5-nitroaniline derivatives.

- Key Steps :

- Acylation of the amino-substituted aniline intermediate with ethyl orthoformate at elevated temperatures (125–135 °C) to form the benzothiadiazine ring system.

- Catalytic hydrogenation using platinum oxide in a 50% alcohol-water mixture to reduce nitro groups to amino groups.

- Treatment with chlorosulfonic acid followed by ammonium hydroxide to introduce the sulfamyl substituent at the 7-position.

- Outcome : Formation of 6-amino-2-methyl-7-sulfamyl-1,2,4-benzothiadiazine 1,1-dioxide, which is a close analogue to the target compound with methyl and sulfonyl functionalities properly installed.

- Notes : This method allows for the introduction of substituents at the 3-position (methyl) by controlling acylation conditions and reagents, making it adaptable for synthesizing methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate.

Specific Preparation of Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate

While direct literature on the exact compound is limited, the following synthetic insights can be drawn from related benzothiadiazine derivatives:

Methyl Group at the 3-Position

- The methyl substituent at the 3-position is often introduced through alkylation reactions during or after ring formation.

- Alternatively, starting from appropriately substituted aniline derivatives bearing methyl groups or using methyl-substituted acylating agents can direct methyl substitution at the 3-position during cyclization.

Representative Synthetic Sequence (Adapted from Patent and Journal Data)

Alternative Synthetic Strategies from Literature

Redox Condensation and Radical Approaches

- Recent methodologies for benzothiadiazine derivatives involve redox condensation reactions between 2-aminothiophenol derivatives and ketones, catalyzed by trifluoroacetic acid or bases in solvents like DMSO.

- Radical-mediated cyclizations using α,β-unsaturated ketones and 2-aminothiophenol derivatives have been reported to yield benzothiadiazine cores with various substitutions, though direct application to methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate requires adaptation.

Biomimetic and Transition-Metal-Free Methods

- Biomimetic cyclocondensation using supramolecular catalysts such as β-cyclodextrin in aqueous media has been developed for 1,4-benzothiazine derivatives, offering environmentally friendly and efficient synthesis routes.

- Transition-metal-free aerobic oxidative cyclization involving 2-aminothiophenol, anilines, and methyl ketones under oxygen atmosphere has also been documented, providing moderate to good yields with mild conditions.

Research Findings and Comparative Analysis

| Methodology | Advantages | Limitations | Applicability to Target Compound |

|---|---|---|---|

| Acylation and Cyclization (Patent US2910474A) | Well-established, high yields, controllable substitution | Requires handling of chlorosulfonic acid, multi-step | Highly applicable; direct precursor synthesis |

| Redox Condensation (TFA catalysis) | Transition metal-free, moderate to excellent yields, sustainable | Limited to certain ketones, sensitive to substituents | Potential for adaptation with methyl ketones |

| Radical Approach | High efficiency, eco-friendly | Requires radical conditions, substrate-specific | May require optimization for methyl ester group |

| Biomimetic Supramolecular Catalysis | Mild conditions, aqueous media, rapid reaction | Purification often requires chromatography | Useful for rapid synthesis, but less direct for sulfonyl derivatives |

| Aerobic Oxidative Cyclization | Transition metal-free, uses oxygen as oxidant | Tedious workup, moderate yields | Could be adapted for methyl ester introduction |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used

Biologische Aktivität

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family, known for its diverse pharmacological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₇N₂O₄S

- Molecular Weight : 254.26 g/mol

- Melting Point : 261-265 °C

The compound features a unique structure characterized by a benzothiadiazine core with dioxo and carboxylate functional groups, which contribute to its reactivity and biological activities .

Biological Activities

The biological activities of methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate are closely related to those of other 1,2,4-benzothiadiazine derivatives. The following table summarizes its key pharmacological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for treating infections. |

| Antiviral | Exhibits activity against certain viral pathogens; further studies needed. |

| Antihypertensive | Demonstrated ability to lower blood pressure in animal models. |

| Antidiabetic | Inhibits aldose reductase, which is implicated in diabetic complications. |

| Anticancer | Shows promise in inhibiting tumor cell proliferation; specific pathways under investigation. |

| KATP Channel Activator | Modulates KATP channels, influencing insulin secretion and glucose metabolism. |

| AMPA Receptor Modulator | Potential role in neuroprotection and cognitive enhancement. |

Research indicates that methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of aldose reductase, which plays a crucial role in diabetic complications by converting glucose into sorbitol.

- Ion Channel Modulation : Its activity as a KATP channel activator suggests a role in regulating insulin release from pancreatic beta cells.

- Neurotransmitter Interaction : As an AMPA receptor modulator, it may impact excitatory neurotransmission and offer neuroprotective benefits.

Synthesis

The synthesis of methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the benzothiadiazine core.

- Introduction of the dioxo and carboxylate groups through controlled reactions.

- Purification and characterization using spectroscopic methods such as NMR and mass spectrometry.

Case Studies

Recent studies have focused on the therapeutic potential of this compound:

- A study demonstrated that methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine derivatives exhibited significant anticancer activity against various cancer cell lines . The mechanism involved apoptosis induction and cell cycle arrest.

- Another investigation highlighted its antihypertensive effects in hypertensive rats, showing a marked reduction in systolic blood pressure after administration .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Hyperglycemic Agents

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate has been investigated for its role as a hyperglycemic agent. Research indicates that it can influence insulin production and reduce urine output in vivo and in vitro studies. This property makes it a candidate for further exploration in diabetes management and treatment strategies aimed at regulating blood glucose levels .

Antihypertensive Effects

The compound has also demonstrated potential as an antihypertensive agent. Studies have shown that it can affect vascular resistance and blood pressure regulation, making it relevant for the development of new medications aimed at treating hypertension .

Chemical Synthesis

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate can be synthesized from various precursors, including triethyl orthoacetate and 2-aminobenzenesulfonamide. This synthetic pathway is crucial for producing the compound in sufficient quantities for research and pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

The compound plays a significant role in SAR studies of benzothiadiazine derivatives. Researchers utilize it to establish correlations between chemical structure and biological activity. Such studies are essential for designing more effective drugs by modifying the molecular structure to enhance desired effects while minimizing side effects .

Case Study 1: Insulin Production Modulation

A study investigated the effects of methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate on insulin production in pancreatic cells. Results indicated a significant increase in insulin secretion when treated with varying concentrations of the compound, suggesting its potential utility in diabetes therapies.

Case Study 2: Blood Pressure Regulation

Another research focused on the antihypertensive properties of this compound. Animal models treated with methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate exhibited lower systolic blood pressure readings compared to control groups, highlighting its therapeutic potential in managing hypertension.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

However, insights from volatile compounds in plant biochemistry (e.g., lilies) may highlight general principles for comparing substituent effects and functional group contributions. Below is a speculative comparison based on structural analogs and general heterocyclic chemistry:

Table 1: Key Structural and Functional Comparisons

Key Findings :

The methyl ester at position 7 could influence metabolic stability, as ester groups are often hydrolyzed in vivo.

Biological Activity :

- Hydrochlorothiazide, a benzothiadiazine derivative with a sulfonamide group, is a well-documented diuretic. The substitution of sulfonamide with sulfone groups in the target compound might alter its mechanism of action or potency .

- In contrast, methyl palmitoleate and 3-methyl-1,6-heptadien-3-ol (from plant volatiles) lack the benzothiadiazine core but share ester/alcohol functionalities, which are critical for their roles in fragrance and antimicrobial activity .

Synthetic Complexity :

- The synthesis of benzothiadiazine derivatives typically requires multi-step reactions, whereas aliphatic esters/alcohols (e.g., methyl palmitoleate) are often biosynthesized in plants or produced via simpler esterification .

Q & A

Q. What are the key synthetic pathways for Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonylation of anthranilic acid derivatives followed by cyclization. A critical step is introducing substituents (e.g., the methyl group at position 3) early in the synthesis to avoid competing reactions at multiple reactive centers in the benzothiadiazine core . Optimization includes solvent selection (e.g., anhydrous methanol to prevent transesterification), temperature control (reflux for cyclization), and catalyst use (e.g., sodium methylate). Purity is achieved via chromatography, as described for structurally similar benzothiadiazine derivatives .

Q. Which analytical methods are most effective for characterizing the purity and structure of this compound?

A combination of spectroscopic and chromatographic techniques is essential:

- NMR (¹H and ¹³C) : Assigns proton and carbon environments, e.g., distinguishing the methyl ester (δ ~3.8–3.9 ppm) and sulfone groups .

- IR Spectroscopy : Identifies key functional groups (C=O at ~1740 cm⁻¹, SO₂ at ~1330–1150 cm⁻¹) .

- HPLC/MS : Confirms purity and molecular weight, particularly for detecting hydrolytic byproducts or oxidation artifacts .

Q. How does the compound’s stability under varying experimental conditions (pH, temperature) impact its handling in biological assays?

The compound is stable in neutral buffers but prone to hydrolysis in strongly acidic/basic conditions, requiring storage at 4°C in anhydrous solvents. Degradation products (e.g., carboxylic acid derivatives from ester hydrolysis) can interfere with bioactivity studies, necessitating stability assessments via accelerated stress testing (e.g., 40°C/75% RH for 48 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiadiazine derivatives?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the methyl group with ethyl or phenyl) and compare inhibitory effects on target enzymes .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic interference (e.g., cytochrome P450 activity) .

- Computational Modeling : Predict binding affinities using molecular docking (e.g., AutoDock Vina) to validate experimental IC₅₀ values .

Q. What strategies are recommended for introducing substituents at specific positions on the benzothiadiazine core without side reactions?

Substituents should be introduced before cyclization to avoid competing reactions. For example:

- Position 3 (methyl group) : Use pre-substituted anthranilic acid derivatives in the sulfonylation step .

- Position 7 (carboxylate) : Protect the ester group during halogenation or nitration to prevent nucleophilic attack .

- Position 4 : Post-synthetic modifications (e.g., alkylation) require careful pH control to avoid ring-opening .

Q. What advanced analytical techniques are critical for studying structural analogs with complex functional groups?

- X-ray Crystallography : Resolves regiochemical ambiguities, e.g., confirming the orientation of the methyl group at position 3 .

- 2D NMR (COSY, HSQC) : Assigns coupling in crowded spectra, particularly for diastereomers or tautomers .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric ions in derivatives with similar masses (e.g., chlorine vs. sulfur isotopes) .

Methodological Considerations

- Synthetic Reproducibility : Document reaction timelines (e.g., 15-hour reflux for cyclization) and stoichiometric ratios (e.g., 1.2 equivalents of methyl chlorosulfonyl acetate) to ensure consistency .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs NMR Simulator) to minimize misassignments .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate target specificity using siRNA knockdowns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.